
Ethyl 3-methylbenzoate
Overview
Description
It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone but has limited solubility in water . This compound is commonly used in the fragrance and flavoring industries due to its pleasant fruity aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
3-methylbenzoic acid+ethanolacid catalystethyl 3-methylbenzoate+water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce 3-methylbenzoic acid and ethanol.
Reduction: Reduction of this compound can yield 3-methylbenzyl alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Hydrolysis: 3-methylbenzoic acid and ethanol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Chemistry
Ethyl 3-methylbenzoate serves as a reagent in organic synthesis for producing various derivatives and complex molecules. It undergoes several chemical reactions:
- Hydrolysis : Produces 3-methylbenzoic acid and ethanol.
- Reduction : Yields 3-methylbenzyl alcohol.
- Electrophilic Substitution : The aromatic ring can participate in nitration, sulfonation, and halogenation reactions.
Reaction Type | Products | Conditions |
---|---|---|
Hydrolysis | 3-Methylbenzoic acid, Ethanol | Acidic or basic conditions |
Reduction | 3-Methylbenzyl alcohol | LiAlH4 or NaBH4 |
Electrophilic Substitution | Various substituted derivatives | Nitrating agent or sulfuric acid |
Biological Research
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and insecticidal properties. It has shown potential as an environmentally friendly pesticide.
- Insecticidal Activity : this compound has been noted for its effectiveness against various agricultural pests. For example, research indicates that it can significantly reduce the population of whiteflies and spider mites in horticultural settings .
- Mechanism of Action : Its insecticidal properties may involve interference with the nervous system of target species, although specific molecular targets remain under investigation .
Medical Applications
In medicinal chemistry, this compound is explored as a precursor in synthesizing pharmaceutical compounds. Its potential therapeutic properties are being studied for applications in drug development.
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely used in the production of fragrances and flavoring agents. It contributes to the scent profiles of various consumer products.
Chemical Manufacturing
This compound serves as an intermediate in the production of other chemical compounds, including polymers and resins.
Case Study 1: Insecticide Development
A study conducted on the efficacy of this compound against Tetranychus urticae (two-spotted spider mite) demonstrated that concentrations as low as 0.5% significantly reduced egg hatch rates by up to 76.9% . The study highlighted its potential as a sustainable alternative to synthetic pesticides.
Case Study 2: Synthesis of Pharmaceutical Compounds
Research exploring the use of this compound in synthesizing novel analgesics has shown promising results. The compound's reactivity allows for modifications that enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of ethyl 3-methylbenzoate depends on its specific application. In the fragrance industry, it contributes to the overall scent profile of a product by interacting with olfactory receptors. In the flavoring industry, it enhances the perception of fruity flavors by interacting with taste receptors .
Comparison with Similar Compounds
Ethyl 3-methylbenzoate can be compared with other similar esters such as:
Methyl benzoate: Similar structure but with a methyl group instead of an ethyl group. It is also used in fragrances and flavors.
Ethyl benzoate: Lacks the methyl group on the aromatic ring, used in similar applications.
Methyl 3-ethylbenzoate: Similar structure but with an ethyl group on the aromatic ring instead of a methyl group.
Uniqueness: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
Ethyl 3-methylbenzoate (C10H12O2), also known as ethyl m-toluate, is an organic compound classified as an ester. It has garnered attention for its diverse biological activities, particularly in antimicrobial and insecticidal applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.
This compound is synthesized through the esterification of 3-methylbenzoic acid with ethanol, typically in the presence of an acid catalyst. The general reaction can be represented as follows:
This compound is a colorless liquid with a pleasant aroma, making it valuable in the fragrance and flavor industries. Its structure features a benzene ring with an ester functional group, which contributes to its unique properties compared to similar compounds.
Mode of Action: this compound, like other esters, undergoes hydrolysis in the presence of esterases—enzymes widely distributed in biological systems. This hydrolysis can influence various biochemical pathways depending on the resulting alcohol and carboxylic acid.
Pharmacokinetics: Due to its lipophilic nature, this compound is well-absorbed and can be widely distributed throughout the body. The hydrolysis products may interact with cellular membranes and other biomolecules, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains:
- Antifungal Activity: Studies have shown that this compound possesses antifungal properties against specific fungal strains, making it a candidate for further investigation in antifungal therapies.
- Antibacterial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, although detailed mechanisms remain under investigation.
Insecticidal Activity
This compound has been investigated for its insecticidal properties:
- Repellent Effects: Research has demonstrated that analogs of methyl benzoate, including this compound, exhibit strong spatial repellency against bed bugs (Cimex lectularius). These compounds were shown to maintain repellency over extended periods, indicating potential applications in pest control .
- Insect Attractant: Additionally, this compound has been noted for its role as an insect attractant in studies involving pollination behavior in orchid bees. This suggests its potential utility in ecological research and agricultural practices.
Study on Repellency Against Bed Bugs
A study published in November 2022 evaluated the repellency of methyl benzoate and its analogs against Cimex lectularius. The findings indicated that several compounds exhibited significant repellency even against pyrethroid-resistant strains. This compound was included among these analogs, demonstrating promising results for use as a natural insect repellent .
Antifungal Activity Assessment
In another study focused on antimicrobial properties, this compound was tested against various fungal pathogens. Results indicated effective inhibition of fungal growth at certain concentrations, suggesting its potential application in antifungal formulations.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Insecticidal Activity | Notes |
---|---|---|---|
This compound | Moderate | High | Effective against bed bugs |
Methyl Benzoate | Moderate | Moderate | Known botanical repellent |
Methyl 2-Methoxybenzoate | High | High | Strong spatial repellency |
Methyl 3-Methoxybenzoate | High | High | Significant long-term repellency |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the purity and structure of Ethyl 3-methylbenzoate?
- Methodological Answer : this compound (CAS 120-33-2) can be characterized using:
- NMR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ ~1.3 ppm for ethyl, aromatic protons at δ ~7.2–7.5 ppm).
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and aromatic C-H stretches.
- GC-MS : Confirm molecular ion peak at m/z 164.2 and fragmentation patterns.
- Refractive Index and Density : Compare measured values (1.03 g/mL at 25°C, refractive index 1.5055–1.5075) with literature data .
- Purity Assessment : Use HPLC with UV detection (λ ~254 nm) and calibration against certified standards.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38 hazard code) .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Measures : Rinse eyes with water for 15 minutes (S26) and wash contaminated skin immediately (S36) .
- Storage : Keep in airtight containers away from oxidizers, at temperatures below 25°C .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Methodological Answer :
- Esterification : React 3-methylbenzoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and enhance yield by 15–20% .
- Purification : Distill under reduced pressure (boiling point 110°C at 20 mmHg) and recrystallize from ethanol/water mixtures.
- Scalability : Use continuous-flow reactors for consistent mixing and temperature control.
- Yield Optimization Table :
Method | Catalyst | Time (h) | Yield (%) |
---|---|---|---|
Conventional Reflux | H₂SO₄ | 6 | 75 |
Microwave-Assisted | H₂SO₄ | 0.5 | 90 |
Continuous-Flow | Amberlyst | 2 | 85 |
Q. What experimental approaches are used to study the role of this compound in modulating bacterial promoter activity?
- Methodological Answer :
- Promoter Assays : Use lacZ reporter systems in E. coli to measure transcriptional activation by this compound.
- Primer Extension Analysis : Identify transcription initiation points (e.g., in Pm promoters) with and without the compound .
- Effector Screening : Test structural analogs (e.g., 3-hydroxybenzoate derivatives) to assess specificity.
- Dose-Response Curves : Determine EC₅₀ values for promoter activation using spectrophotometry (e.g., β-galactosidase activity).
Q. How should researchers address contradictory data in reaction yield or toxicity studies involving this compound?
- Methodological Answer :
- Variable Control : Standardize reaction conditions (temperature, solvent purity, catalyst concentration).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield discrepancies. Use R² values to evaluate regression models .
- Toxicological Replication : Conduct dose-response studies in cell lines (e.g., HepG2) with triplicate assays to verify cytotoxicity thresholds.
- Data Validation : Cross-check results with alternative techniques (e.g., compare GC-MS purity data with NMR integration).
Q. Regulatory and Analytical Considerations
Q. What regulatory compliance steps are required for using this compound in biomedical research involving human subjects?
- Methodological Answer :
- Ethics Approval : Submit protocols to Institutional Review Boards (IRBs) detailing participant selection criteria and informed consent processes .
- Hazard Communication : Label containers with GHS-compliant warnings (e.g., "Irritant") and provide Safety Data Sheets (SDS) .
- EC Inventory Compliance : Ensure the compound is listed under EINECS (No. 204-386-3) for EU-based studies .
Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation via HPLC.
- pH Profiling : Prepare buffered solutions (pH 2–10) and monitor ester hydrolysis kinetics (e.g., loss of parent compound >10% at pH 2 after 24 hours) .
- Activation Energy Calculation : Use Arrhenius plots to predict shelf life at 25°C.
Q. Critical Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Meta-Analysis : Pool results from multiple studies using random-effects models to resolve contradictions .
Properties
IUPAC Name |
ethyl 3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJNYOVBJSOQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152641 | |
Record name | Ethyl m-toluate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-33-2 | |
Record name | Ethyl 3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl m-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methylbenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl m-toluate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl m-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl m-toluate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3AK4M7DH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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